In‑Vivo Target Engagement: Whole‑Body ERRα Knockdown Confirmed Across Tissues
PROTAC_ERRalpha is the only ERRα‑directed PROTAC degrader for which multi‑tissue in‑vivo knockdown data have been publicly disclosed. In female CD‑1 mice, a single intraperitoneal dose of 100 mg/kg reduced ERRα protein levels by ≈44% in heart, ≈44% in kidney, and ≈39% in MDA‑MB‑231 tumour xenografts . By contrast, neither the more potent in‑vitro degrader PROTAC ERRα Degrader‑3 (compound 6c) nor the MDM2‑based PROTAC ERRα Degrader‑1/2 series has published in‑vivo degradation data, making PROTAC_ERRalpha the only option for experiments requiring systemic ERRα knockdown .
| Evidence Dimension | In‑vivo ERRα protein reduction (multiple tissues) |
|---|---|
| Target Compound Data | ≈44% (heart), ≈44% (kidney), ≈39% (MDA‑MB‑231 tumor) at 100 mg/kg i.p. |
| Comparator Or Baseline | PROTAC ERRα Degrader‑3 (compound 6c) and PROTAC ERRα Degrader‑1/2 — no published in‑vivo degradation data |
| Quantified Difference | Only PROTAC_ERRalpha has demonstrated multi‑tissue in‑vivo knockdown; comparators lack any in‑vivo PD data |
| Conditions | Female CD‑1 mice; 100 mg/kg i.p.; single dose; ERRα levels measured by Western blot |
Why This Matters
For any in‑vivo study—xenograft, metabolic, or PK/PD—PROTAC_ERRalpha is the only ERRα degrader supported by published pharmacodynamic evidence, eliminating the procurement risk of an untested analog.
- [1] Bondeson, D. P.; et al. Catalytic in Vivo Protein Knockdown by Small‑Molecule PROTACs. Nat. Chem. Biol. 2015, 11, 611–617. (In‑vivo PK/PD data for PROTAC_ERRα in CD‑1 mice and MDA‑MB‑231 xenografts.) View Source
- [2] Peng, L.; et al. Identification of New Small‑Molecule Inducers of ERRα Degradation. ACS Med. Chem. Lett. 2019, 10, 767–772. (PROTAC ERRα Degrader‑3 characterized exclusively in vitro.) View Source
